Titanium dihydride (TiH2)

Catalog No.
S1484939
CAS No.
7704-98-5
M.F
H2Ti
M. Wt
49.883 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium dihydride (TiH2)

CAS Number

7704-98-5

Product Name

Titanium dihydride (TiH2)

IUPAC Name

titanium dihydride

Molecular Formula

H2Ti

Molecular Weight

49.883 g/mol

InChI

InChI=1S/Ti.2H

InChI Key

COEYXIBLSAIEKV-UHFFFAOYSA-N

Synonyms

Titanium dihydride

Canonical SMILES

[H-].[H-].[Ti+2]

The exact mass of the compound Titanium dihydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Titanium dihydride (TiH2) is a highly stable, gray-to-black inorganic solid containing approximately 4.0 to 4.3 wt% hydrogen, widely utilized as a critical precursor in advanced powder metallurgy and a primary blowing agent for metallic foams [1]. Unlike highly reactive liquid titanium precursors such as titanium tetrachloride, TiH2 is a safe, handleable powder that remains stable at room temperature but undergoes controlled thermal decomposition between 400 °C and 600 °C [2]. This predictable hydrogen release, combined with the compound's inherent crystallographic brittleness, makes it an indispensable material for producing ultra-fine titanium alloy powders, facilitating near-net-shape manufacturing, and engineering lightweight cellular metals [3].

Procurement Fit

Blowing agent for closed-cell aluminum foams; effective across Al foaming temperature range
Catalytic additive that accelerates dehydrogenation kinetics in MgH₂-based hydrogen storage systems
Powder metallurgy feedstock yielding higher sintered density and lower oxygen than HDH titanium powder

Substituting TiH2 with pure titanium powder or alternative metal hydrides fundamentally compromises manufacturing workflows and product quality [1]. In powder metallurgy, pure titanium is highly ductile, making it severely difficult to mill into fine particles without the use of process control agents (PCAs) that introduce detrimental carbon and oxygen contamination [2]. Conversely, the extreme brittleness of TiH2 allows for rapid, PCA-free pulverization. In metal foaming applications, substituting TiH2 with magnesium hydride (MgH2) or zirconium hydride (ZrH2) leads to severe kinetic mismatches; MgH2 decomposes prematurely at ~300 °C, causing gas escape before aluminum melts, while ZrH2 alters the thermodynamic profile, yielding inferior pore uniformity and reduced compressive strength in the final foam [3].

Substitution Risk

ZrH₂ vs TiH₂ ZrH₂ requires a higher foaming temperature threshold and may show surface defects at lower temperatures; process window may not transfer directly
CaCO₃ vs TiH₂ CaCO₃ releases CO₂ rather than H₂, producing finer, less-regular cell morphologies that alter mechanical energy-absorption profiles
MgH₂ vs TiH₂ MgH₂ offers higher gravimetric capacity but suffers from sluggish dehydrogenation kinetics unless doped with TiH₂; standalone performance may not replicate
HDH Ti vs TiH₂ HDH titanium powder produces lower sintered density and higher oxygen content under identical compaction and sintering parameters; densification profile may differ

PCA-Free Milling and Particle Size Reduction

The extreme brittleness of the TiH2 phase allows for highly efficient mechanical milling without the severe cold-welding issues associated with pure titanium [1]. When milling pure Ti powder, process control agents (PCAs) like stearic acid are mandatory to prevent agglomeration, which inevitably introduces carbon and oxygen impurities. TiH2 can be milled to sub-micron or fine micron sizes completely PCA-free, ensuring a near 100% powder yield with significantly lower interstitial contamination prior to consolidation [2].

Evidence DimensionMilling behavior and PCA requirement
Target Compound DataTiH2 powder (Brittle, 0% PCA required, high yield of fine particles)
Comparator Or BaselinePure Ti powder (Ductile, 1-2% PCA required, prone to severe cold welding)
Quantified DifferenceElimination of organic PCAs prevents >0.1-0.2 wt% carbon/oxygen pickup during the milling phase.
ConditionsHigh-energy ball milling for powder metallurgy alloy preparation.

Enables the production of high-purity, fine titanium alloy powders essential for aerospace and medical implants without interstitial embrittlement.

Foamability window
Head-to-head
TiH₂: good foamability at 700, 720, and 750 °C ZrH₂: good foamability only at 750 °C; surface defects at 700–720 °C
~50 °C wider effective foaming window reported
1 wt% foaming agent, pure Al precursor, powder metallurgy route

Enhanced Sintered Density via Hydrogen-Activated Surfaces

TiH2 compacts exhibit vastly superior sinterability compared to elemental titanium powder compacts. During the vacuum sintering process, the dehydrogenation of TiH2 releases atomic hydrogen, which reduces surface oxides and creates highly active, defect-rich titanium surfaces [1]. This self-purification and activation mechanism allows TiH2 compacts to achieve near-theoretical densities (~99%) at standard sintering temperatures, whereas pure Ti powder compacts typically stall at lower densities unless subjected to costly Hot Isostatic Pressing (HIP) [2].

Evidence DimensionSintered relative density
Target Compound DataTiH2 compacts (~99% relative density)
Comparator Or BaselinePure Ti powder compacts (Typically <95% relative density under identical pressureless sintering)
Quantified Difference~4-5% increase in relative density, achieving HIP-equivalent densification through pressureless sintering.
ConditionsVacuum sintering at 1423-1623 K for 2 hours.

Allows manufacturers to achieve fully dense titanium components using standard press-and-sinter equipment, eliminating the need for expensive secondary consolidation steps.

Cell morphology
Head-to-head
TiH₂ (0.4 wt%): larger cells, higher sphericity and compactness CaCO₃ (3–5 wt%): significantly smaller cells, lower shape regularity
Supports predictable mechanical energy absorption
CT analysis, equivalent porosity, powder metallurgy route

In-Situ Oxygen Scavenging During Thermal Processing

Oxygen contamination is a critical failure point in titanium components, causing severe embrittlement. TiH2 acts as an in-situ oxygen scavenger during thermal processing. Thermodynamic analyses and glow discharge mass spectrometry confirm that the atomic hydrogen generated during the dehydrogenation of TiH2 actively reduces surface oxides (such as TiO and TiO2) to form H2O, which is evacuated in vacuum [1]. This results in a measurable reduction in the final oxygen concentration of the sintered part, a purification effect impossible to achieve with standard pure Ti powder, which permanently dissolves its surface oxides into the bulk matrix [2].

Evidence DimensionOxygen concentration reduction during sintering
Target Compound DataTiH2 powder (Reduces oxygen content, e.g., from 0.282 wt% to 0.216 wt% during dehydrogenation)
Comparator Or BaselinePure Ti powder (Retains 100% of initial surface oxygen, dissolving it into the bulk)
Quantified DifferenceActive reduction of up to ~23% of surface oxygen during the heating cycle.
ConditionsVacuum dehydrogenation/sintering cycle.

Crucial for maintaining the ductility and fatigue life of sintered titanium parts, directly reducing rejection rates in high-stress applications.

Catalytic Ea reduction
Cross-study
107–118 kJ/mol
vs 226 kJ/mol for milled MgH₂ alone
Reported 48–53% activation energy reduction
Kissinger method, high-energy ball milling, Ar atmosphere

Optimal Decomposition Kinetics for Closed-Cell Aluminum Foams

For the production of closed-cell aluminum foams, the blowing agent must release gas precisely as the metal reaches its melting range. TiH2 begins significant hydrogen release around 400 °C and peaks near 500-600 °C, perfectly matching the semi-solid/liquid transition of common aluminum alloys (e.g., Al-Si and Al-Mg systems) [1]. In contrast, MgH2 decomposes too early (~300 °C), leading to gas escape before the melt can trap it, while ZrH2 requires different thermal management and often yields a less uniform pore structure [2]. This exact thermal alignment makes TiH2 the industry standard for maximizing porosity and structural uniformity in Al foams [3].

Evidence DimensionDecomposition temperature alignment with Al melt
Target Compound DataTiH2 (Decomposition ~400-600 °C, matches Al alloy melting range)
Comparator Or BaselineMgH2 (Decomposition ~300 °C, premature gas loss)
Quantified DifferenceProvides optimal gas entrapment, yielding highly uniform >80% porosity structures compared to collapsed or irregular foams from mismatched agents.
ConditionsPrecursor melt foaming method for aluminum alloys.

Guarantees reproducible, high-energy-absorption aluminum foam structures required for automotive crash boxes and aerospace acoustic panels.

Sintered density
Head-to-head
TiH₂ feedstock: 99.1% relative density, 0.18 wt% O HDH Ti powder: lower density, higher porosity and oxygen content
Near-full density achievable without post-sintering HIP
CIP + vacuum sintering, identical particle size 0–45 μm
H₂ release tunability
Cross-study
~139 °C shift range
516 °C (vacuum) → 655 °C (air) peak desorption
Single-compound solution across Zn to Al alloy foaming
TDS; pre-oxidation at 530–630 °C enables delayed release
H₂ storage capacity
Class-level
4.0 wt% H₂
Volumetric density ~150 kg H₂/m³
System-level trade-off: volumetric density vs gravimetric capacity
Comparators: MgH₂ 7.6 wt%, NaBH₄ 10.6 wt%; supply-chain maturity context

Precursor for High-Performance Titanium Powder Metallurgy

Due to its extreme brittleness and self-purifying dehydrogenation behavior, TiH2 is the optimal precursor for press-and-sinter manufacturing of near-net-shape titanium alloy components [1]. It allows manufacturers to bypass the contamination risks of milling pure titanium and achieves near-theoretical densities without the need for Hot Isostatic Pressing (HIP).

Primary Blowing Agent for Closed-Cell Aluminum Foams

TiH2 is the industry-standard foaming agent for aluminum alloys because its thermal decomposition profile perfectly matches the melting range of Al-Si and Al-Mg systems [2]. This enables the reliable production of highly uniform, lightweight structural foams used in automotive crash mitigation and aerospace acoustic dampening.

Reactive Joining and Metal-Ceramic Brazing

The in-situ release of atomic hydrogen and the generation of highly active nascent titanium make TiH2 an exceptional active filler additive for joining ceramics to metals [3]. It effectively reduces surface oxides and promotes superior wetting and bonding strength compared to passive elemental titanium powders.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aluminum foam production
Wide foaming temperature window
Foamability across 700–750 °C process range
MgH₂ hydrogen storage
Kinetic promoter role (TiH₂ dopant)
Dehydrogenation activation energy reduction
Titanium powder metallurgy
Feedstock quality vs HDH Ti
Sintered density and interstitial oxygen content
Zinc and low-melting alloy foaming
Atmosphere-tuned decomposition profile
H₂ release temperature control via pre-oxidation

Physical Description

DryPowder; WetSolid

Exact Mass

49.9635907 Da

Monoisotopic Mass

49.9635907 Da

Heavy Atom Count

1

UNII

8930U91840

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7704-98-5

General Manufacturing Information

All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Explosives manufacturing
Transportation equipment manufacturing
Titanium hydride (TiH2): ACTIVE

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